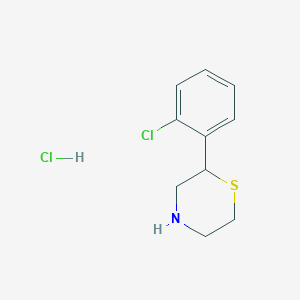

2-(2-Chlorophenyl) thiomorpholine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a sulfur-containing organic compound with the molecular formula C10H13Cl2NS and a molecular weight of 250.19 g/mol.

准备方法

The synthesis of 2-(2-Chlorophenyl) thiomorpholine hydrochloride typically involves the reaction of 2-chlorophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

化学反应分析

2-(2-Chlorophenyl) thiomorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

科学研究应用

Pharmaceutical Development

The compound plays a crucial role in the synthesis of novel pharmaceuticals, especially anti-cancer agents. Its unique molecular structure allows it to interact effectively with biological targets, making it a valuable candidate for drug development.

Key Findings:

- Anti-Cancer Research: Studies indicate that 2-(2-Chlorophenyl) thiomorpholine hydrochloride can inhibit specific cancer cell lines, demonstrating potential as a therapeutic agent in oncology .

- Mechanism of Action: The compound's ability to bind to enzymes or receptors modulates their activity, leading to various biological effects.

Neuropharmacology

In neuropharmacology, this compound is utilized to explore mechanisms underlying neurological disorders. Research focuses on its effects on neurotransmitter systems and potential therapeutic applications.

Case Study:

- A study investigating the compound's interaction with serotonin receptors showed promising results in modulating serotonin levels in animal models, suggesting its potential use in treating depression and anxiety disorders .

Analytical Chemistry

The compound serves as a standard reference material in analytical methods. It aids in the calibration of instruments and ensures accurate measurements in various chemical analyses.

Applications:

- Calibration Standards: It is used in high-performance liquid chromatography (HPLC) to establish calibration curves for quantifying other compounds .

Biochemical Research

In biochemical research, this compound is employed to evaluate enzyme activities and interactions, providing insights into metabolic pathways and cellular functions.

Research Insights:

- The compound has been used to study the inhibition of specific enzymes involved in metabolic processes, contributing to the understanding of drug metabolism and toxicity .

Material Science

The compound is explored for its potential applications in developing advanced materials such as polymers and coatings. Its unique properties contribute to enhancing durability and functionality in industrial applications.

Material Development:

- Recent studies have focused on incorporating this compound into polymer formulations to improve mechanical properties and resistance to environmental degradation .

Data Tables

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Anti-cancer agent synthesis | Inhibits cancer cell lines |

| Neuropharmacology | Study of neurotransmitter modulation | Affects serotonin levels in animal models |

| Analytical Chemistry | Calibration standards for HPLC | Establishes accurate quantification methods |

| Biochemical Research | Enzyme activity evaluation | Insights into drug metabolism |

| Material Science | Development of advanced polymers | Enhances mechanical properties |

作用机制

The mechanism of action of 2-(2-Chlorophenyl) thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

2-(2-Chlorophenyl) thiomorpholine hydrochloride can be compared with other similar compounds, such as:

2-(3-Pyridinyl)thiomorpholine: This compound has a pyridine ring instead of a chlorophenyl group.

2-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound contains a tetrahydroisoquinoline ring system.

N-(2,3-Dimethylphenyl)-2-(4-thiomorpholinyl)acetamide hydrochloride: This compound has a different substitution pattern on the phenyl ring.

生物活性

2-(2-Chlorophenyl) thiomorpholine hydrochloride is a compound with a unique thiomorpholine structure that enhances its bioactivity, making it a significant candidate in medicinal chemistry. This article provides a comprehensive overview of its biological activity, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2OS⋅HCl. The compound features a thiomorpholine ring that contributes to its pharmacological properties.

Research indicates that this compound interacts with various biological targets, contributing to its potential therapeutic effects:

- Pharmaceutical Development : The compound is being explored for its role in synthesizing novel pharmaceuticals, particularly anti-cancer agents. Its structure allows effective interaction with biological targets, enhancing its efficacy in drug development .

- Neuropharmacology : It has been utilized in studies related to neurological disorders, helping researchers understand the mechanisms of action and effects on neurotransmitter systems .

- Biochemical Research : The compound is employed in biochemical assays to evaluate enzyme activities and interactions, providing insights into metabolic pathways and cellular functions .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to evaluate the potency of various derivatives. For instance, modifications in the phenyl ring and the thiomorpholine structure significantly affect biological activity. Substituents at different positions on the phenyl ring have shown varying degrees of potency against specific targets .

| Compound | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| 123f | -CH3 | 10 µM | Cancer Cell Lines |

| 123g | -Cl | 5 µM | Cancer Cell Lines |

| 123h | -F | 15 µM | Cancer Cell Lines |

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating potent anti-cancer properties .

- Neuropharmacological Effects : Studies have shown that this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Animal models have indicated improvements in behavioral symptoms associated with conditions like anxiety and depression when treated with this compound .

属性

IUPAC Name |

2-(2-chlorophenyl)thiomorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS.ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFYZGHXGVXXJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=CC=C2Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590003 |

Source

|

| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172888-52-6 |

Source

|

| Record name | 2-(2-Chlorophenyl)thiomorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。